molecular formula C13H16NO4S+ B1219073 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM

6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM

Cat. No.: B1219073
M. Wt: 282.34 g/mol
InChI Key: ZVDGOJFPFMINBM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM typically involves the reaction of 6-methoxyquinoline with 3-chloropropylsulfonic acid under specific conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM involves its ability to act as a fluorescent probe The compound is excited by ultraviolet light at a specific wavelength (344 nm) and emits fluorescence at a different wavelength (443 nm)This quenching effect allows for the quantitative measurement of chloride ion concentrations based on the decrease in fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high sensitivity and specificity for chloride ions. Its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths makes it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C13H16NO4S+

Molecular Weight

282.34 g/mol

IUPAC Name

3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3/p+1

InChI Key

ZVDGOJFPFMINBM-UHFFFAOYSA-O

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)O

Pictograms

Irritant

Synonyms

6-M-SPQ
6-methoxy-N-(3-sulfopropyl)quinolinium

Origin of Product

United States

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